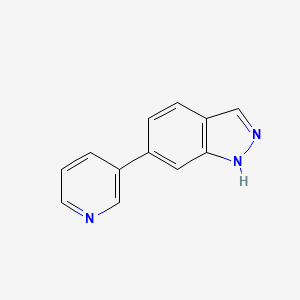

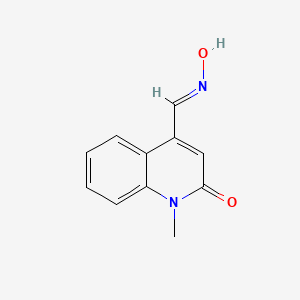

6-(Pyridin-3-yl)-1h-indazole

Vue d'ensemble

Description

Pyridine derivatives are a class of compounds that have been detected in many relevant drug molecules . They have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer .

Synthesis Analysis

Pyridine-containing compounds have been synthesized using various methods. For example, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and varies depending on the specific compound. For example, the compound “6-(1-Pyrrolidinyl)pyridine-3-boronic acid pinacol ester” has a molecular formula of C15H23BN2O2 .Chemical Reactions Analysis

The thermal hazard of a related compound, (5,6-(dicarboxylate)-pyridin-3-yl) methyl-trimethyl ammonium bromide (DPTAB), was evaluated by carrying out dynamic tests on a differential scanning calorimeter, and the thermodynamic parameters were obtained .Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can vary greatly. For example, the compound “6-(1-Pyrrolidinyl)pyridine-3-boronic acid pinacol ester” has a molecular weight of 274.171 g/mol .Applications De Recherche Scientifique

Spin-Crossover and Ligand-Based Fluorescence

Research has explored the reaction of different pyridines with indazole, leading to the synthesis of compounds like 2,6-bis(indazol-1-yl)pyridine and its analogs. These compounds have been used to create Iron(II) complexes which demonstrate interesting properties such as spin-crossover and ligand-based fluorescence. Spin-crossover materials are significant in molecular electronics and sensing. The study of these Iron(II) complexes revealed that they exhibit blue fluorescence in solution, indicating potential applications in the field of optical materials and molecular electronics (Santoro et al., 2015).

Synthesis and Structural Studies

Other research focuses on the synthesis and structural characterization of indazole and pyridine-based ligands. These ligands, when reacted with different metal complexes, such as Chromium(III), have shown potential in catalysis and polymerization behavior. The detailed structural analysis of these complexes can provide insights into their potential applications in catalytic processes and materials science (Hurtado et al., 2009).

Molecular Docking Studies

Piperazine-1-yl-1H-indazole derivatives, which include pyridinyl groups, have been synthesized and characterized for their structural properties. These compounds have been subjected to molecular docking studies, indicating their relevance in the field of medicinal chemistry and drug design. Such studies are crucial for understanding the interaction of these compounds with biological targets, which can lead to the development of new therapeutic agents (Balaraju et al., 2019).

Antimicrobial and Fungicidal Activities

Various derivatives of indazole and pyridine have been synthesized and tested for their biological activities. Studies have shown that these compounds display significant antimicrobial and fungicidal activities. This indicates their potential use in developing new antimicrobial agents, which is crucial in the face of increasing antibiotic resistance (Xiao et al., 2014).

Luminescent Properties

Research into the luminescent properties of compounds containing indazole and pyridine structures has revealed potential applications in photoluminescence. Such studies are important for the development of new materials with specific optical properties, which can be used in sensors, displays, and other optical devices (Bhat & Iftikhar, 2019).

Mécanisme D'action

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation . Another related compound, a pyridine derivative, has been reported to inhibit Ataxia Telangiectasia Mutated (ATM) kinase , which plays a crucial role in the DNA damage response.

Mode of Action

Compounds with similar structures have been reported to interact with their targets by binding to the active site, thereby inhibiting the enzyme’s activity . This interaction can lead to changes in cellular processes such as cell cycle progression and DNA repair mechanisms.

Biochemical Pathways

Based on the reported targets of similar compounds, it can be inferred that this compound may affect pathways related to cell cycle regulation and dna damage response .

Pharmacokinetics

A study on a similar compound, a pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative, reported moderate to high clearance, suggesting that 6-(pyridin-3-yl)-1h-indazole may also have similar adme properties .

Result of Action

Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines . This suggests that this compound may also have potential anticancer effects.

Safety and Hazards

Orientations Futures

Pyridine scaffolds have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space .

Propriétés

IUPAC Name |

6-pyridin-3-yl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-10(7-13-5-1)9-3-4-11-8-14-15-12(11)6-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFQCQQOSUESGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC3=C(C=C2)C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696293 | |

| Record name | 6-(Pyridin-3-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-35-5 | |

| Record name | 6-(3-Pyridinyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Pyridin-3-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1423677.png)

![methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B1423678.png)

![1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B1423681.png)

![8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1423683.png)

![1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione](/img/structure/B1423685.png)

![N-[2-(3-bromophenoxy)ethyl]acetamide](/img/structure/B1423691.png)

![Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate](/img/structure/B1423695.png)

![2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B1423696.png)

![7-Methyl-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1423697.png)